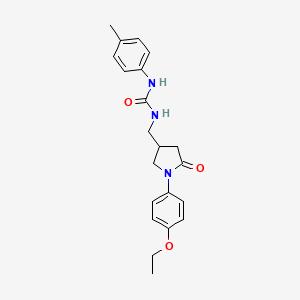
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a compound of interest in both organic and medicinal chemistry. Its structure comprises a pyrrolidinone ring, an ethoxyphenyl group, and a p-tolylurea moiety. This compound's unique structural features make it a versatile candidate for a variety of scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can be achieved through several synthetic routes. One common method involves the following steps:
Step 1: The formation of the pyrrolidinone ring through a cyclization reaction of a suitable precursor.
Step 2:
Step 3: The attachment of the p-tolylurea moiety through a nucleophilic addition reaction, usually involving an isocyanate intermediate.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for scale, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and process optimization techniques to improve reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can undergo several types of reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alcohols, amines, under varying conditions of temperature and solvent choice.
Major Products
The major products from these reactions are typically derivatives of the original compound, where specific functional groups have been altered or replaced.
Scientific Research Applications
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea has significant applications in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a probe or ligand in biochemical studies.
Medicine: Potential candidate for drug development due to its structural similarities with bioactive molecules.
Industry: Used in the development of novel materials and polymers.
Mechanism of Action
Mechanism by which the Compound Exerts its Effects
The mechanism of action for 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can vary based on its application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, altering their activity.
Molecular Targets and Pathways Involved
The molecular targets for this compound include enzymes, receptors, and other proteins that interact with its unique structure. These interactions can modulate various biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethoxyphenyl)-3-(p-tolyl)urea
1-(4-Methoxyphenyl)-3-(p-tolyl)urea
1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl methyl carbamate
Uniqueness
What sets 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea apart from similar compounds is its specific combination of the ethoxyphenyl group with the pyrrolidinone and p-tolylurea functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Hope this detailed article on this compound helps you! If there’s anything more specific you’d like to know, feel free to ask.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-19-10-8-18(9-11-19)24-14-16(12-20(24)25)13-22-21(26)23-17-6-4-15(2)5-7-17/h4-11,16H,3,12-14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHVCBZHGONXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)
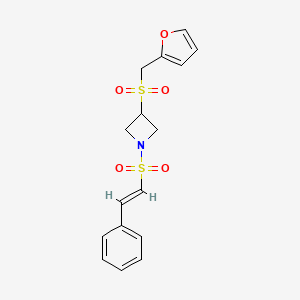
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)
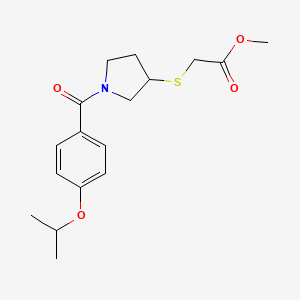
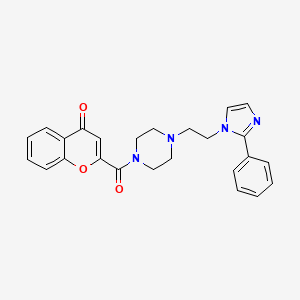
![3-methoxy-N-methyl-N-{[1-(quinoline-8-sulfonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2929802.png)
![Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2929803.png)
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)
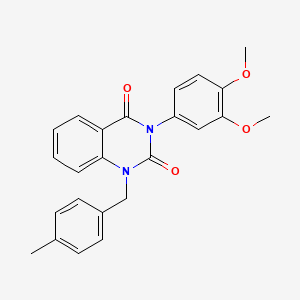

![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)
![1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2929811.png)
![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)
